(8-Chloro-7-fluoroquinolin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the palladium-catalyzed borylation of 8-chloro-7-fluoroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed through the oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Similar in structure but lacks the chlorine atom at the 8-position.
(8-Chloroquinolin-3-yl)boronic acid: Similar but lacks the fluorine atom at the 7-position.
Uniqueness
(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution can influence the electronic properties of the compound, potentially enhancing its reactivity and selectivity in chemical reactions compared to its mono-substituted counterparts .
Eigenschaften
Molekularformel |
C9H6BClFNO2 |
---|---|
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
(8-chloro-7-fluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BClFNO2/c11-8-7(12)2-1-5-3-6(10(14)15)4-13-9(5)8/h1-4,14-15H |
InChI-Schlüssel |
YNULQDCXQZOHNB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C(C=C2)F)Cl)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.